molecular formula C12H14BrCl2O4P B7801904 Bromfenvinphos

Bromfenvinphos

Cat. No.: B7801904
M. Wt: 404.02 g/mol
InChI Key: ORDKAVSHIKNMAN-XYOKQWHBSA-N
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Description

Bromfenvinphos is an organophosphorus compound known for its insecticidal properties. It is primarily used in agriculture and veterinary practices to control pests. The compound is characterized by its chemical structure, which includes a bromine atom and a vinyl group attached to a phosphate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromfenvinphos is synthesized through a multi-step process. The starting material is typically 2,4-dichloroacetophenone, which undergoes bromination to form 2-bromo-1-(2,4-dichlorophenyl)ethanone. This intermediate is then reacted with diethyl phosphite under basic conditions to yield this compound .

Industrial Production Methods: In industrial settings, this compound is produced with a purity of 94-96%. The process involves careful control of reaction conditions to minimize the formation of impurities. The final product is purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions: Bromfenvinphos undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various by-products.

    Reduction: Reduction reactions can modify the bromine atom or the vinyl group.

    Substitution: The bromine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like chlorine or fluorine can be employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of brominated phenols, while substitution reactions can yield various halogenated derivatives .

Scientific Research Applications

Bromfenvinphos has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study organophosphorus chemistry and reaction mechanisms.

    Biology: The compound is studied for its effects on various biological systems, including its impact on enzyme activity and cellular processes.

    Medicine: Research is conducted to understand its potential therapeutic applications and toxicological effects.

    Industry: this compound is used in the development of new insecticides and pest control agents

Mechanism of Action

Bromfenvinphos exerts its effects by inhibiting the activity of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of nerve cells and ultimately resulting in the paralysis and death of the target pests .

Comparison with Similar Compounds

    Chlorfenvinphos: Similar in structure but contains a chlorine atom instead of bromine.

    Dichlorvos: Another organophosphorus insecticide with a different functional group.

    Malathion: A widely used organophosphorus insecticide with a different mechanism of action.

Uniqueness: Bromfenvinphos is unique due to its specific chemical structure, which includes a bromine atom and a vinyl group. This structure contributes to its distinct mode of action and effectiveness as an insecticide .

Properties

IUPAC Name

[(E)-2-bromo-1-(2,4-dichlorophenyl)ethenyl] diethyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrCl2O4P/c1-3-17-20(16,18-4-2)19-12(8-13)10-6-5-9(14)7-11(10)15/h5-8H,3-4H2,1-2H3/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDKAVSHIKNMAN-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)OC(=CBr)C1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(OCC)O/C(=C/Br)/C1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrCl2O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33399-00-7
Record name Bromfenvinphos [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033399007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid, 2-bromo-1-(2,4-dichlorophenyl)vinyl diethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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